Based on the presence of the azide group (-N3), Benzene, 2-azido-1,3-dimethyl- could potentially be used in various research fields, including:
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2-Azido-1,3-dimethylbenzene, also known as benzene, 2-azido-1,3-dimethyl-, is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a dimethyl-substituted benzene ring. The molecular formula is , and it has a molecular weight of approximately 163.17 g/mol. This compound appears as a colorless liquid with a melting point of -8°C and a boiling point of around 170°C . The structure features a benzene ring substituted at the 1 and 3 positions with methyl groups, which slightly disturbs the symmetry of the aromatic system, while the azido group is located at the 2-position.
In addition, 2-azido-1,3-dimethylbenzene can undergo nucleophilic substitutions and reduction reactions, where the azide group can be converted into amines or other functional groups under appropriate conditions .
Several methods exist for synthesizing 2-azido-1,3-dimethylbenzene:
2-Azido-1,3-dimethylbenzene finds applications in various fields:
Interaction studies involving 2-azido-1,3-dimethylbenzene typically focus on its reactivity with other organic compounds. For instance:
Several compounds share structural similarities with 2-azido-1,3-dimethylbenzene. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Azido-2-methoxybenzene | Methoxy group at position 2 | Used in regioselective synthesis of triazoles |
2-Azido-1-methylbenzene | Methyl group at position 1 | Simpler structure but similar reactivity |
2-Azido-1,3-diisopropylbenzene | Two isopropyl groups at positions 1 and 3 | Increased steric hindrance affecting reactivity |
Benzyl azide | Benzyl group attached to an azide | Often used in polymer chemistry |
The uniqueness of 2-azido-1,3-dimethylbenzene lies in its specific substitution pattern on the benzene ring and its potential applications in both organic synthesis and material science.
The historical development of 2-azido-1,3-dimethylbenzene is intrinsically linked to the broader evolution of organic azide chemistry, which traces its origins to the pioneering work of Peter Griess in the nineteenth century. Phenyl azide, also known as diazoamidobenzol, was first prepared in 1864 by Peter Griess through the reaction of ammonia with phenyldiazonium, establishing the foundational methodology for aromatic azide synthesis. This seminal discovery marked the beginning of systematic investigations into azide-containing aromatic compounds, which would eventually lead to the development of more sophisticated derivatives such as 2-azido-1,3-dimethylbenzene.
The subsequent decades witnessed significant contributions from Theodor Curtius in the 1890s, who had previously discovered hydrazoic acid and described the rearrangement of acyl azides to isocyanates in what became known as the Curtius rearrangement. These early investigations established the theoretical framework for understanding azide reactivity patterns and provided the mechanistic foundation for subsequent synthetic developments. The work of Rolf Huisgen in describing the eponymous 1,3-dipolar cycloaddition further expanded the synthetic utility of organic azides, including aromatic derivatives.
The specific development of 2-azido-1,3-dimethylbenzene as a distinct synthetic target emerged from the growing recognition of the importance of substitution patterns in aromatic azides. Research conducted in the late twentieth and early twenty-first centuries demonstrated that the positioning of methyl groups on the aromatic ring could significantly influence the reactivity characteristics of the azido functional group. Notably, investigations into sterically-hindered aryl azides revealed enhanced reactivity patterns that contradicted conventional expectations, with 2,6-disubstituted phenyl azides exhibiting significantly enhanced reactivity in catalyst-free 1,3-dipolar cycloaddition reactions with alkynes.
The modern synthetic approaches to 2-azido-1,3-dimethylbenzene have benefited from advances in azidation methodologies, particularly the development of safer and more efficient diazo-transfer reagents. The introduction of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate as a diazo-transfer reagent has provided researchers with improved methods for accessing aromatic azides, including 2-azido-1,3-dimethylbenzene.
The systematic nomenclature of 2-azido-1,3-dimethylbenzene follows established International Union of Pure and Applied Chemistry conventions for aromatic compounds bearing multiple substituents. The compound is officially designated as 2-azido-1,3-dimethylbenzene, indicating the presence of an azido group at the second position and methyl groups at the first and third positions of the benzene ring. Alternative nomenclature systems recognize this compound under several synonymous designations, including 2,6-dimethylphenyl azide, benzene 2-azido-1,3-dimethyl, and m-xylene 2-azido.
The Chemical Abstracts Service has assigned the unique registry number 26334-20-3 to this compound, providing an unambiguous identifier within chemical databases and literature. The molecular formula C8H9N3 reflects the elemental composition, consisting of eight carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The structural representation follows standard chemical drawing conventions, with the azido group depicted as a linear arrangement of three nitrogen atoms bearing appropriate formal charges.
From a classification perspective, 2-azido-1,3-dimethylbenzene belongs to multiple overlapping categories within organic chemistry taxonomy. Primarily, it is classified as an organic azide, a designation that encompasses compounds containing the characteristic -N3 functional group. More specifically, it falls within the subcategory of aryl azides, distinguishing it from alkyl azides and acyl azides based on the direct attachment of the azido group to an aromatic ring system. The compound also merits classification as a substituted benzene derivative, reflecting its aromatic foundation with multiple substituents.
Within the broader framework of energetic materials, 2-azido-1,3-dimethylbenzene is recognized as an energy-rich molecule due to the presence of the azido functional group. The azido moiety contains significant stored energy that can be released through various chemical transformations, positioning the compound within the realm of high-energy density materials. The International Chemical Identifier system assigns the compound the InChI string InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3, providing a unique computational representation of its molecular structure.
Classification Category | Designation | Characteristics |
---|---|---|
Primary Classification | Organic Azide | Contains -N3 functional group |
Structural Classification | Aryl Azide | Azido group attached to aromatic ring |
Chemical Family | Substituted Benzene | Benzene ring with multiple substituents |
Energy Classification | Energy-Rich Molecule | High-energy density compound |
Functional Classification | Synthetic Intermediate | Used in further chemical transformations |
The significance of 2-azido-1,3-dimethylbenzene in synthetic organic chemistry stems from its unique reactivity profile and versatility as a synthetic intermediate. The compound serves as a valuable building block for constructing nitrogen-containing heterocycles through various cycloaddition reactions, particularly the well-established 1,3-dipolar cycloaddition with alkynes. This reaction, often referred to as the Huisgen cycloaddition, proceeds through a concerted mechanism to form 1,2,3-triazole derivatives, which represent an important class of heterocyclic compounds with diverse biological and materials applications.
Recent research has revealed that 2,6-disubstituted phenyl azides, including 2-azido-1,3-dimethylbenzene, exhibit enhanced reactivity in catalyst-free cycloaddition reactions compared to unsubstituted phenyl azides. This counterintuitive observation, where steric hindrance actually accelerates the reaction, has been attributed to the inhibition of resonance between the azido group and the aromatic ring caused by steric congestion. Experimental and computational studies have demonstrated that this steric acceleration phenomenon represents a novel approach to designing highly reactive functional groups by strategically positioning them in sterically-congested environments.
The compound has found particular utility in the development of click chemistry methodologies, where its participation in copper-catalyzed azide-alkyne cycloaddition reactions has enabled the efficient synthesis of 1,4-triazole derivatives. These reactions proceed with high selectivity and yield, making 2-azido-1,3-dimethylbenzene an attractive substrate for bioorthogonal chemistry applications. The reliability and efficiency of these transformations have established the compound as a standard reagent in combinatorial chemistry approaches and materials science applications.
In addition to cycloaddition chemistry, 2-azido-1,3-dimethylbenzene serves as a precursor for amine synthesis through various reduction methodologies. The azido group can be efficiently converted to primary amines under appropriate conditions, providing access to 2-amino-1,3-dimethylbenzene and related derivatives. This transformation has proven valuable in pharmaceutical chemistry and materials synthesis, where aromatic amines represent important structural motifs.
The compound has also demonstrated utility in nitrene chemistry, where thermal or photochemical activation can generate highly reactive nitrene intermediates. These species can participate in various insertion and addition reactions, providing access to complex nitrogen-containing molecular architectures. Recent investigations have explored the use of 2-azido-1,3-dimethylbenzene in nitrene-transfer reactions with isocyanides, leading to the formation of carbodiimide derivatives through novel metal-catalyzed processes.
The research applications of 2-azido-1,3-dimethylbenzene span multiple disciplines within chemistry and materials science, reflecting the compound's versatility as both a synthetic intermediate and a research tool. In the field of heterocyclic chemistry, the compound has been extensively employed in the synthesis of triazole derivatives through 1,3-dipolar cycloaddition reactions. These transformations have been utilized in the preparation of complex molecular architectures, including pharmaceutical candidates and functional materials with tailored properties.
Recent investigations have focused on the use of 2-azido-1,3-dimethylbenzene in palladium-catalyzed cross-coupling reactions with isocyanides, leading to the formation of carbodiimide intermediates that can undergo subsequent cyclization to generate nitrogen-containing heterocycles. These tandem processes have proven particularly valuable for accessing quinazoline derivatives and related bioactive scaffolds. The ability to combine azide-isocyanide coupling with post-cyclization transformations has opened new avenues for diversity-oriented synthesis approaches.
In the realm of materials chemistry, 2-azido-1,3-dimethylbenzene has been investigated as a component in the synthesis of energetic materials and propellants. The high energy content associated with the azido functional group, combined with the stability provided by the aromatic framework, makes the compound an attractive building block for advanced materials applications. Research has explored the incorporation of the compound into polymer systems and composite materials designed for specialized applications requiring controlled energy release.
The compound has also found applications in bioorthogonal chemistry, where its ability to undergo selective reactions with alkyne-containing molecules has enabled the development of biological labeling and conjugation strategies. These applications have been particularly valuable in chemical biology research, where the compound can be used to modify biomolecules selectively without interfering with biological processes. The development of strain-promoted click chemistry has further expanded these applications, enabling reactions to proceed under physiological conditions without the need for copper catalysts.
Research Application | Reaction Type | Products | Significance |
---|---|---|---|
Heterocycle Synthesis | 1,3-Dipolar Cycloaddition | Triazole Derivatives | Pharmaceutical Intermediates |
Cross-Coupling Chemistry | Palladium-Catalyzed Reactions | Carbodiimides | Bioactive Scaffolds |
Materials Science | Polymer Incorporation | Energetic Materials | Advanced Propellants |
Bioorthogonal Chemistry | Click Reactions | Bioconjugates | Chemical Biology Tools |
Nitrene Chemistry | Thermal/Photochemical Activation | Nitrene Intermediates | Complex Architectures |
Advanced spectroscopic investigations have utilized isotopically-labeled variants of 2-azido-1,3-dimethylbenzene to probe reaction mechanisms and structural dynamics. The synthesis of nitrogen-15-labeled derivatives has enabled detailed nuclear magnetic resonance and infrared spectroscopic studies that have provided insights into the electronic structure and reactivity patterns of the azido functional group. These studies have revealed the complex vibrational modes associated with the azido group and have contributed to a deeper understanding of azide chemistry more broadly.
The compound has also served as a model system for investigating the fundamental principles of steric acceleration in organic reactions. The observation that sterically-hindered azides can exhibit enhanced reactivity has challenged traditional concepts in physical organic chemistry and has led to the development of new theoretical frameworks for understanding substituent effects in aromatic systems. These investigations have utilized a combination of experimental kinetic studies and computational modeling to elucidate the underlying mechanistic principles.